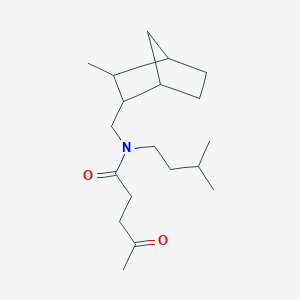
1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP and is a member of the piperazine family of compounds. TFMPP has been shown to have a range of biochemical and physiological effects, making it an interesting subject for scientific research.
Wirkmechanismus
TFMPP acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a range of physiological processes, including mood regulation and perception. TFMPP has been shown to have a range of effects on the serotonergic system, including the modulation of serotonin release and the inhibition of serotonin reuptake.
Biochemische Und Physiologische Effekte
TFMPP has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin release and the inhibition of serotonin reuptake. Additionally, TFMPP has been shown to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using TFMPP in scientific research is its specificity for the 5-HT2A receptor. This allows researchers to study the effects of this receptor subtype in isolation, without the confounding effects of other receptor subtypes. However, one limitation of using TFMPP in lab experiments is its potential for off-target effects on other receptor subtypes.
Zukünftige Richtungen
There are a number of potential future directions for research on TFMPP. One area of interest is the role of TFMPP in the treatment of neuropsychiatric disorders, including depression and anxiety. Additionally, further research is needed to better understand the mechanisms of action of TFMPP and its effects on other neurotransmitter systems. Finally, the development of more selective agonists for the 5-HT2A receptor could lead to new insights into the function of this receptor subtype.
Synthesemethoden
The synthesis of TFMPP involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and phenyl magnesium bromide. This reaction results in the formation of TFMPP, which can be purified through a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary applications of TFMPP is in the study of the serotonergic system, which is involved in a range of physiological processes, including mood regulation, appetite, and sleep.
Eigenschaften
CAS-Nummer |
17766-63-1 |
|---|---|
Produktname |
1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine |
Molekularformel |
C20H24N2O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(4-phenylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-13-15(14-18(25-2)19(17)26-3)20(23)22-11-9-21(10-12-22)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |
InChI-Schlüssel |
TYBAPDCCMCKUPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Andere CAS-Nummern |
17766-63-1 |
Synonyme |
1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)


![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)







![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)
